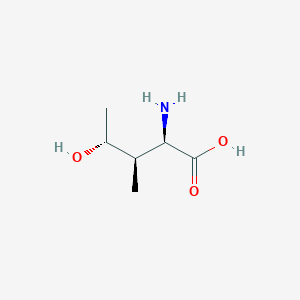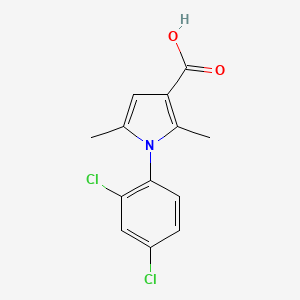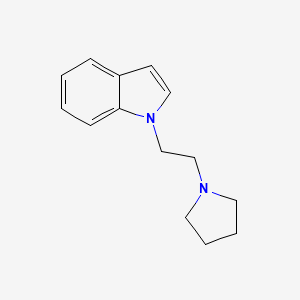
Thiophene, 3,4-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitrothiophene is a heterocyclic compound that features a thiophene ring substituted with two nitro groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dinitrothiophene can be synthesized through nitration of thiophene derivatives. One common method involves the nitration of 2,5-dihalothiophenes using nitric acid in the presence of sulfuric acid. This method yields 3,4-dinitrothiophene with high efficiency . The reaction conditions typically involve controlled temperatures and the use of fuming acids to optimize the yield .
Industrial Production Methods
Industrial production of 3,4-dinitrothiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the nitration process makes it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitrothiophene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: It can undergo cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Coupling Reagents: Palladium catalysts are often used in cross-coupling reactions.
Major Products
Amino Derivatives: Reduction of 3,4-dinitrothiophene yields amino-substituted thiophenes.
Substituted Thiophenes: Substitution reactions produce a variety of thiophene derivatives with different functional groups.
Complex Polymers: Coupling reactions can lead to the formation of complex polymeric structures.
Aplicaciones Científicas De Investigación
3,4-Dinitrothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors and conductive polymers.
Optoelectronics: The compound is utilized in the development of light-emitting diodes (LEDs) and photovoltaic cells.
Catalysis: It serves as a precursor for catalysts in various chemical reactions.
Material Science: The unique electronic properties of 3,4-dinitrothiophene make it valuable in the design of advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4-dinitrothiophene involves its ability to participate in electron transfer processes. The nitro groups act as electron-withdrawing groups, which influence the electronic properties of the thiophene ring. This makes the compound an effective electron acceptor in various chemical reactions . The molecular targets and pathways involved include interactions with electron-donating groups and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-3,4-dinitrothiophene: Similar in structure but with bromine substituents.
2,5-Dichloro-3,4-dinitrothiophene: Similar but with chlorine substituents.
2-Bromo-5-chloro-3,4-dinitrothiophene: A mixed halogenated derivative.
Uniqueness
3,4-Dinitrothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of two nitro groups at the 3 and 4 positions makes it a strong electron acceptor, enhancing its utility in electronic and optoelectronic applications .
Propiedades
IUPAC Name |
3,4-dinitrothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFLLWXTPKBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455738 |
Source


|
| Record name | Thiophene, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19985-45-6 |
Source


|
| Record name | Thiophene, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)



![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)

![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)

